molecular formula C14H19N B2650280 alpha,alpha-Dimethyl-4-tert-butylbenzeneacetonitrile CAS No. 84271-84-1

alpha,alpha-Dimethyl-4-tert-butylbenzeneacetonitrile

Cat. No. B2650280
CAS RN: 84271-84-1
M. Wt: 201.313
InChI Key: XYGURMFNVKMOLN-UHFFFAOYSA-N
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Description

“alpha,alpha-Dimethyl-4-tert-butylbenzeneacetonitrile” is an organic compound that likely contains a benzene ring (an aromatic ring), a nitrile group (-CN), and a tert-butyl group (a type of alkyl group) based on its name .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the benzene ring and various attached groups. The benzene ring contributes to the compound’s stability and reactivity due to its aromatic nature .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the nitrile group, which is polar and can participate in various reactions. The tert-butyl group could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and functional groups (like the nitrile group and tert-butyl group) would influence properties like solubility, melting/boiling points, and reactivity .

Scientific Research Applications

Organic Synthesis

  • Summary of Application : “2-(4-tert-Butylphenyl)ethanol” is used as a raw material and intermediate in organic synthesis .

Pharmaceuticals

  • Summary of Application : This compound is also used in the pharmaceutical industry as a raw material and intermediate .

Agrochemicals

  • Summary of Application : “2-(4-tert-Butylphenyl)ethanol” is used in the production of agrochemicals .

Dyestuff

  • Summary of Application : This compound is used in the dyestuff industry as a raw material and intermediate .

Food Contact Applications

  • Summary of Application : Tris(2,4-di-tert-butylphenyl) Phosphite (Irgafos 168), a similar compound, is used in food contact applications .
  • Methods of Application : It is used as an antioxidant in the production of polymers for food contact materials .
  • Results or Outcomes : The safety assessment of Irgafos 168 and its degradation products showed no toxicological concern .

Bioprocessing Materials

  • Summary of Application : Certain degradation products from phosphite antioxidants used in polyolefin bioprocessing materials have been identified .
  • Methods of Application : These compounds are formed from widely used phosphite antioxidants in materials for the manufacturing of single-use equipment .
  • Results or Outcomes : The cytotoxicity evaluation revealed that these degradants can inhibit cell growth to some extent .

properties

IUPAC Name

2-(4-tert-butylphenyl)-2-methylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-13(2,3)11-6-8-12(9-7-11)14(4,5)10-15/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGURMFNVKMOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C)(C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha,alpha-Dimethyl-4-tert-butylbenzeneacetonitrile

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